molecular formula C9H11F3N2O2S B1498065 N-(2-Aminoethyl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 917096-84-5

N-(2-Aminoethyl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No.: B1498065
CAS No.: 917096-84-5
M. Wt: 268.26 g/mol
InChI Key: HOVKSPHQQLXZON-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-4-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C9H11F3N2O2S and its molecular weight is 268.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(2-aminoethyl)-4-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2O2S/c10-9(11,12)7-1-3-8(4-2-7)17(15,16)14-6-5-13/h1-4,14H,5-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVKSPHQQLXZON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10656219
Record name N-(2-Aminoethyl)-4-(trifluoromethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917096-84-5
Record name N-(2-Aminoethyl)-4-(trifluoromethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 917096-84-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of N-(2-Aminoethyl)-4-(trifluoromethyl)benzenesulfonamide (TfEn) influence the catalytic activity of its ruthenium complexes in NAD+ reduction?

A: Research demonstrates that TfEn, when incorporated as a ligand in ruthenium-arene complexes, significantly impacts the catalytic activity of these complexes in the reduction of NAD+ to 1,4-NADH via transfer hydrogenation [, ]. The presence of the electron-withdrawing trifluoromethyl group on the aromatic ring of TfEn enhances the catalytic activity compared to analogous complexes containing less electron-withdrawing substituents like methyl or no substituents. This effect is attributed to the increased electrophilicity of the ruthenium center due to the electron-withdrawing nature of the trifluoromethyl group, facilitating the hydride transfer step in the catalytic cycle []. Furthermore, the study highlights that altering the arene ligand within the complex also influences the catalytic activity, with benzene demonstrating superior activity compared to bulkier arenes like hexamethylbenzene [].

Q2: What insights do computational studies provide into the mechanism of NAD+ reduction catalyzed by ruthenium complexes containing this compound?

A: Density Functional Theory (DFT) calculations were employed to elucidate the mechanism of formate-mediated transfer hydrogenation of NAD+ by the ruthenium complexes []. The computational modeling revealed a two-step CO2 elimination process: initially, the coordinated formate reorients itself, presenting its hydrogen towards the ruthenium center. Subsequently, CO2 is released. Importantly, the calculated energy barriers for this CO2 release step were shown to correlate with the experimentally observed rates of NAD+ reduction. Specifically, complexes incorporating TfEn as a ligand exhibited lower computed barriers for CO2 release compared to analogous complexes with less electron-withdrawing substituents, corroborating the experimental findings of higher catalytic activity with TfEn [].

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